molecular formula C44H34N4Na2O12S3 B076473 Acid red 163 CAS No. 13421-53-9

Acid red 163

Cat. No. B076473
CAS RN: 13421-53-9
M. Wt: 952.9 g/mol
InChI Key: DLMKCDGEDBPAFO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Acid Red 163, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is widely used in various industries, including textiles, food, cosmetics, and pharmaceuticals. Acid Red 163 has been extensively studied for its applications in scientific research, particularly in biochemistry and physiology.

Mechanism Of Action

Acid Red 163 is a hydrophobic dye that binds to lipids and fatty acids through hydrophobic interactions. The dye molecules insert themselves into the lipid bilayer and stain the lipid droplets. The staining intensity of Acid Red 163 is proportional to the amount of lipids and fatty acids present in the sample.

Biochemical And Physiological Effects

Acid Red 163 has no known biochemical or physiological effects on living organisms. It is a non-toxic dye that is widely used in various industries and scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of Acid Red 163 is its high specificity for lipids and fatty acids. It is a reliable staining agent that produces consistent results across different samples and experimental conditions. Acid Red 163 is also relatively inexpensive and readily available, making it a popular choice for many researchers.
However, Acid Red 163 has some limitations for lab experiments. It is a hydrophobic dye that requires organic solvents for dissolution and staining. This can limit its application in aqueous environments and living organisms. Additionally, Acid Red 163 has limited sensitivity for detecting low levels of lipids and fatty acids, which can be a drawback for some experiments.

Future Directions

There are several future directions for Acid Red 163 research. One potential direction is the development of new staining methods that can increase the sensitivity and specificity of Acid Red 163 for detecting lipids and fatty acids. Another direction is the application of Acid Red 163 in live-cell imaging and in vivo experiments. This would require the development of new staining protocols that can overcome the hydrophobicity of Acid Red 163 and its potential toxicity to living organisms. Finally, Acid Red 163 can be used as a model compound to study the adsorption and desorption behavior of dyes on various surfaces, which can have implications for the development of new materials and technologies.

Synthesis Methods

Acid Red 163 is synthesized by diazotizing 2-amino-4-nitrophenol and coupling it with 2-naphthol-3,6-disulfonic acid. The resulting product is then purified and dried to obtain Acid Red 163. The synthesis method of Acid Red 163 is well-established and has been optimized for industrial-scale production.

Scientific Research Applications

Acid Red 163 has been widely used in scientific research as a staining agent for the detection of lipids and fatty acids. It is commonly used in histology and microscopy to visualize lipid droplets in cells and tissues. Acid Red 163 has also been used in biochemical assays to measure the concentration of lipids and fatty acids in biological samples. Additionally, Acid Red 163 has been used as a model compound to study the adsorption and desorption behavior of dyes on various surfaces.

properties

CAS RN

13421-53-9

Product Name

Acid red 163

Molecular Formula

C44H34N4Na2O12S3

Molecular Weight

952.9 g/mol

IUPAC Name

disodium;3-[[4-[1-[4-[[7-(benzenesulfonyloxy)-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate

InChI

InChI=1S/C44H36N4O12S3.2Na/c49-33-19-9-27-23-38(61(52,53)54)40(42(50)36(27)25-33)47-45-31-15-11-29(12-16-31)44(21-5-2-6-22-44)30-13-17-32(18-14-30)46-48-41-39(62(55,56)57)24-28-10-20-34(26-37(28)43(41)51)60-63(58,59)35-7-3-1-4-8-35;;/h1,3-4,7-20,23-26,49-51H,2,5-6,21-22H2,(H,52,53,54)(H,55,56,57);;/q;2*+1/p-2

InChI Key

DLMKCDGEDBPAFO-UHFFFAOYSA-L

SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)O)S(=O)(=O)[O-])C5=CC=C(C=C5)N=NC6=C(C=C7C=CC(=CC7=C6O)OS(=O)(=O)C8=CC=CC=C8)S(=O)(=O)[O-].[Na+].[Na+]

Other CAS RN

13421-53-9

Origin of Product

United States

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